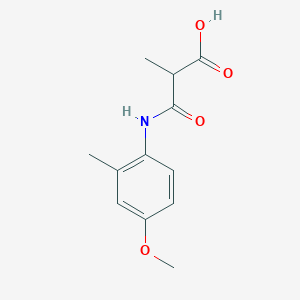
2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a suitable alkyl halide, followed by oxidation and subsequent functional group transformations to introduce the keto and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Replacement of functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, such as hydroxyl, carboxyl, or substituted piperidine rings.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-oxopropanoic acid: A simpler analog with similar functional groups but lacking the piperidine ring.
3-Oxo-2-methylpropanoic acid: Another analog with a similar structure but different substitution pattern.
Uniqueness
2-Methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-methyl-3-oxo-3-(2-propylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-6-10-7-4-5-8-13(10)11(14)9(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVRHJKLQWEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1C(=O)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)

![2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile](/img/structure/B6645903.png)
![2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6645909.png)
![3-[Cyclopentyl(ethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645910.png)

![2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid](/img/structure/B6645929.png)
![2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid](/img/structure/B6645931.png)
![3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
![1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6645936.png)
![4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile](/img/structure/B6645938.png)
